![molecular formula C11H17F3O2 B13850725 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is an organic compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanoic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(Trifluoromethyl)cyclohexanol.
Formation of Propanoic Acid Derivative: The cyclohexanol derivative is then reacted with propanoic acid under esterification conditions to form the desired ester.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors and continuous flow systems to ensure efficient mixing and reaction.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid.
Reduction: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another trifluoromethyl-substituted compound with different functional groups.
3,3,3-Trifluoropropionic acid: A simpler trifluoromethyl-substituted acid.
Uniqueness
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is unique due to its combination of a trifluoromethyl group with a cyclohexyl ring and a propanoic acid ester, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H17F3O2 |
|---|---|
Poids moléculaire |
238.25 g/mol |
Nom IUPAC |
methyl 3-[3-(trifluoromethyl)cyclohexyl]propanoate |
InChI |
InChI=1S/C11H17F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h8-9H,2-7H2,1H3 |
Clé InChI |
GMEXUMADNWIVMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CCCC(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


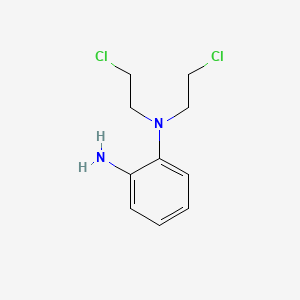

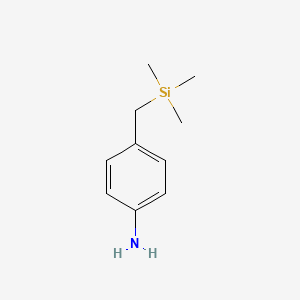

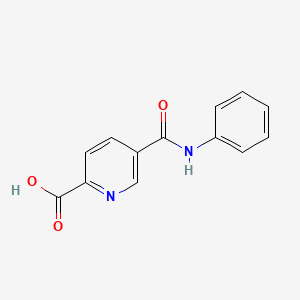
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)

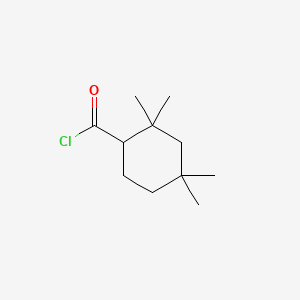
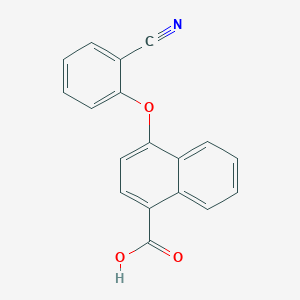
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
urea](/img/structure/B13850726.png)
